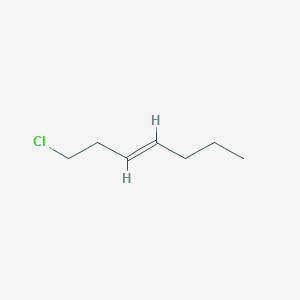

1-Chlorohept-3-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorohept-3-ene is a chemical compound with diverse scientific applications. It has a molecular formula of C7H13Cl . The molecule contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .

Synthesis Analysis

The synthesis of various 1,3-dienals or 1,3-dienones, which could potentially include 1-Chlorohept-3-ene, is disclosed between diazo compounds and furans. This strategy is metal-free, additive-free, and features broad functional group tolerance and readily accessible starting materials .Molecular Structure Analysis

The molecular structure of 1-Chlorohept-3-ene includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 20 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .Scientific Research Applications

Enyne Metathesis

1-Chlorohept-3-ene can participate in enyne metathesis, a catalytic reaction that reorganizes the bonds of an alkene and an alkyne to produce a 1,3-diene. This reaction, driven by the stability of the conjugated diene product, is atom economical and can be catalyzed by metal carbenes. Enyne metathesis has been applied in both intramolecular and intermolecular settings, showcasing its versatility in synthesizing complex molecular architectures (Diver & Giessert, 2004).

Synthesis of Perhydrofurofurans

1-Chlorohept-3-ene serves as a precursor in the synthesis of perhydrofurofurans, a class of organic compounds with potential applications in medicinal chemistry. The reaction involves a lithium-mediated process where 1-Chlorohept-3-ene reacts with carbonylic compounds to yield methylenic diols, which upon further reactions produce perhydrofurofurans (Lorenzo, Alonso, & Yus, 2000).

Catalysis in Organic Synthesis

1-Chlorohept-3-ene is involved in catalysis, particularly in enantioselective α-aminations of 1,3-dicarbonyl compounds, a crucial reaction in the synthesis of biologically active molecules. The reaction utilizes chiral hydrogen bond donor catalysts, leading to products with high yields and enantioselectivity, indicating the compound's potential in asymmetric synthesis (Kumar, Ghosh, & Gladysz, 2016).

Domino Reactions

Domino reactions involving 1-Chlorohept-3-ene lead to the synthesis of various organosulfur compounds. These reactions are temperature-dependent and can be tailored to selectively synthesize specific products, demonstrating the compound's utility in synthetic organic chemistry (Levanova et al., 2013).

properties

IUPAC Name |

(E)-1-chlorohept-3-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-7H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKUIEXHAJUFBW-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2799212.png)

![2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine](/img/structure/B2799218.png)

![3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2799222.png)

![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine (S)-2-(4-isobutylphenyl)propanoate](/img/structure/B2799223.png)

![2-Amino-3-({1-[(prop-2-yn-1-yl)carbamoyl]ethyl}sulfanyl)propanoic acid](/img/structure/B2799224.png)